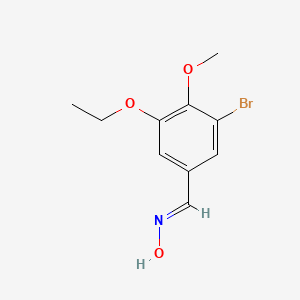![molecular formula C27H28N2O7 B5586860 4-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5586860.png)
4-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound "4-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate" is a complex molecule that may have significant bioactive properties, similar to other compounds with intricate structures such as benzohydrazides and oxadiazole derivatives. Its potential for various applications in scientific research stems from its unique chemical structure and properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including cyclization reactions and condensation. For instance, compounds similar to the one can be synthesized by reactions like the cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride, leading to 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, as outlined in the synthesis and structural determination of related compounds (Jin et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their chemical behavior and bioactivity. Techniques such as IR, NMR, and X-ray crystallography are often employed to verify the structure of synthesized compounds. For example, the structure of related derivatives was confirmed using these methods, providing insights into the compound's configuration and stability (Jin et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are defined by its reactivity with other chemicals and the resulting products. For instance, reactions involving isocyanides and ylidene complexes of boron highlight the complexity and diversity of chemical reactions that organic compounds can undergo, which could be relevant for understanding the chemical behavior of the target compound (Tamm et al., 1996).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are essential for its application and handling. These properties are often determined experimentally and can provide insights into the compound's stability and suitability for various applications. Studies on compounds with similar structures can offer a basis for predicting the physical properties of "4-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate".
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and degradation pathways, are crucial for understanding how a compound interacts in different environments and with various reagents. Research into similar compounds, such as the synthesis and reaction of dimethyl acetylenedicarboxylate with pyrazole derivatives, provides valuable insights into the potential chemical properties and reactivity patterns of the compound (Tominaga et al., 1997).
properties
IUPAC Name |
[4-[(E)-[[2-(2,5-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-17-6-7-18(2)22(12-17)35-16-25(30)29-28-15-19-8-10-21(11-9-19)36-27(31)20-13-23(32-3)26(34-5)24(14-20)33-4/h6-15H,16H2,1-5H3,(H,29,30)/b28-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZVVFCZWMQIT-RWPZCVJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5586777.png)

![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5586791.png)


![9-(propylsulfonyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5586809.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide](/img/structure/B5586810.png)
![N'-[2-(allyloxy)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5586818.png)
![ethyl (2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)(phenyl)acetate](/img/structure/B5586825.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-(4-morpholinyl)benzamide](/img/structure/B5586831.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5586849.png)


![1,1'-[(2,5-dimethyl-1,4-phenylene)bis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B5586869.png)